molecular formula C11H10N4O4 B2769110 methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 406470-73-3

methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No.: B2769110
CAS No.: 406470-73-3
M. Wt: 262.225
InChI Key: XICVJHWVDUIFOS-UHFFFAOYSA-N
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Description

Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS: 406470-73-3) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₄O₄ and a molecular weight of 262.22 g/mol . Its structure consists of a benzoate ester core linked via a methylene bridge to a 3-nitro-1H-1,2,4-triazole moiety. The nitro group at the 3-position of the triazole ring introduces strong electron-withdrawing effects, which influence reactivity and coordination properties. This compound is described as a versatile small-molecule scaffold for laboratory use, though it is currently listed as discontinued in commercial catalogs .

Properties

IUPAC Name

methyl 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-3-8(5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICVJHWVDUIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with 3-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The triazole ring can undergo oxidation reactions, potentially forming N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Methyl 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate.

    Substitution: 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

    Oxidation: N-oxide derivatives of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate has been studied for its potential as a novel antimicrobial agent. The presence of the nitro group enhances the electron-withdrawing capacity of the triazole ring, which is crucial for activity against various bacterial strains.

Case Study: Synthesis and Testing
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of triazole derivatives and their evaluation against resistant bacterial strains. The results indicated that derivatives with a methyl benzoate structure showed improved efficacy compared to traditional antibiotics, suggesting that this compound could be a candidate for further development in antibiotic therapy .

Agricultural Chemistry

Fungicidal Properties
The compound has shown promise as a fungicide in agricultural applications. The triazole group is known for its ability to inhibit fungal sterol biosynthesis, making it effective against a range of plant pathogens.

Research Findings
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in fungal infections compared to untreated controls. This suggests that the compound could serve as an effective alternative to conventional fungicides .

Materials Science

Polymer Chemistry
this compound can be utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical strength.

Application in Coatings
Research has indicated that incorporating this compound into polymer matrices can improve resistance to environmental degradation. Studies have shown that coatings formulated with triazole derivatives provide better protection against UV radiation and moisture compared to standard coatings .

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentEffective against resistant bacterial strains
Agricultural ChemistryFungicideReduces fungal infections in crops
Materials ScienceBuilding block for polymersEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate becomes evident when compared to analogous 1,2,4-triazole derivatives. Below is a detailed analysis of key analogs, highlighting differences in substituents, molecular properties, and applications.

Structural and Functional Comparisons

Compound Name Structure Substituents Molecular Weight Key Properties/Applications Evidence Source
This compound Benzoate ester + 3-nitro-triazole -NO₂ at triazole C3 262.22 g/mol Versatile scaffold; electron-withdrawing nitro group enhances reactivity in substitution/coordination reactions.
Methyl 3-(3-ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate Benzoate ester + ethyl and 4-methoxyphenyl at triazole -C₂H₅ at triazole C3; -Ph-OCH₃ at C5 337.34 g/mol Intermediate in small-molecule inhibitor synthesis (e.g., YQ456 for colorectal cancer). Lipophilic groups may enhance membrane permeability.
Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate (MBTB) Benzoate ester with two triazole-methyl groups Two triazole-CH₂- groups at C3 and C5 354.29 g/mol* Multidentate ligand for metal catalysis (e.g., VO(acac)₂ in oxidation reactions). Increased steric bulk impacts coordination geometry.
Methyl 3-[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate Propanoate ester + phenoxymethyl and thione groups -S at triazole C5; -Ph-O-CH₂- at C3 354.13 g/mol Thione group enhances hydrogen bonding and metal coordination. Potential applications in sulfur-mediated catalysis or drug design.
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate Acetate ester + 3-nitro-triazole -NO₂ at triazole C3; shorter acetate chain 186.12 g/mol Compact structure with higher volatility. Limited steric hindrance may favor nucleophilic attacks.

* Estimated based on molecular formula.

Key Observations

Electron Effects: The nitro group in the target compound distinguishes it from analogs with alkyl (e.g., ethyl) or aryl (e.g., methoxyphenyl) substituents. The -NO₂ group increases electrophilicity at the triazole ring, making it more reactive in nucleophilic substitutions or metal-ligand interactions .

Steric and Solubility Profiles :

  • MBTB (two triazole-methyl groups) exhibits higher steric bulk, which may limit its utility in tightly packed molecular systems but enhance stability in metal complexes .
  • The thione-containing analog () introduces sulfur, improving solubility in polar solvents and enabling disulfide bond formation .

Biological Relevance: The 4-methoxyphenyl derivative () is linked to anticancer research, suggesting that bulky aromatic groups may improve target binding in biological systems .

Biological Activity

Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a 3-nitro-1H-1,2,4-triazole moiety which is known for its pharmacological properties. The general structure can be represented as follows:

Methyl 3 3 nitro 1H 1 2 4 triazol 1 yl methyl benzoate\text{Methyl 3 3 nitro 1H 1 2 4 triazol 1 yl methyl benzoate}

Antimicrobial Activity

Research has indicated that derivatives of 3-nitro-1H-1,2,4-triazole , including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing this triazole structure demonstrated effective inhibition against various pathogens. Notably:

  • In vitro studies showed that analogs exhibited potent antichagasic activity against Trypanosoma cruzi, with some compounds being significantly more effective than traditional treatments like benznidazole .

The mechanism by which this compound exerts its effects is believed to involve:

  • Nitroreduction : The nitro group in the triazole is reduced to generate reactive intermediates that can disrupt cellular processes in target organisms.
  • Inhibition of Enzymatic Activity : Compounds have shown the ability to inhibit specific enzymes critical for pathogen survival.

Study on Antichagasic Activity

A significant case study involved the synthesis and evaluation of various triazole derivatives for their antichagasic activity. One notable compound (analog 15g ) demonstrated an IC50 of 0.09μM0.09\mu M, indicating strong efficacy compared to traditional treatments . This study underscores the potential therapeutic applications of this compound in treating diseases caused by Trypanosoma cruzi.

Summary of Research Findings

Study Findings IC50 Value Selectivity Index (SI)
Antichagasic Activity StudyEffective against T. cruzi0.09μM0.09\mu M>555.5
Enzymatic Inhibition StudyInhibits key enzymes in pathogensN/AN/A

Q & A

Q. What are the optimal synthetic routes for methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step procedures, including alkylation of the triazole ring and esterification. A common approach uses NaOH-mediated one-pot reactions to couple 3-nitro-1H-1,2,4-triazole with methyl benzoate derivatives . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems .
    Validation via TLC or HPLC is critical to monitor intermediate formation.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the methylene bridge (δ ~4.5–5.0 ppm for –CH2_2–) and ester carbonyl (δ ~165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 262.22) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve ambiguities in nitro-triazole orientation .

Q. What solvent systems are suitable for studying the solvatochromic or photophysical properties of this compound?

Polar solvents (e.g., DMSO, ethanol) induce solvatochromic shifts due to dipole-dipole interactions with the nitro-triazole moiety. UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to water) can quantify bathochromic or hypsochromic effects. Theoretical calculations (DFT) using the 6-311G+(d,p) basis set help correlate experimental λmax_{max} with charge-transfer transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and nitro group charge density. These predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., Trypanosoma cruzi enzymes for antichagasic activity). Docking scores and binding poses guide SAR studies for derivatives .

Q. What strategies are effective for resolving contradictions between crystallographic data and computational models?

Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. To address this:

  • Refine crystallographic data using SHELXL with high-resolution datasets (<1.0 Å) .
  • Compare DFT-optimized gas-phase structures with solid-state X-ray results. Apply dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals interactions .
  • Use Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or redox reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the triazole ring, facilitating nucleophilic attacks at the methylene bridge or triazole N-atoms. For redox studies:

  • Cyclic voltammetry in acetonitrile reveals reduction peaks (~-0.5 V vs. Ag/AgCl) corresponding to nitro-to-amine conversion.
  • Controlled reduction with Na2_2S2_2O4_4 yields amine derivatives, which can be characterized via 1^1H NMR (loss of nitro proton signal at δ ~8.6 ppm) .

Q. What methodologies are recommended for comparative analysis with structurally related triazole derivatives?

  • SAR studies : Synthesize analogs with varied substituents (e.g., halogenation at the benzoate ring or triazole N-alkylation) and compare bioactivity (e.g., antimicrobial IC50_{50}) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability differences caused by nitro group positioning .
  • Solubility studies : Measure logP values (shake-flask method) to correlate lipophilicity with membrane permeability .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization or nitro group migration) be elucidated?

  • Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by HRMS and 2D NMR (e.g., NOESY) for structural assignment.
  • Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in nitro group reactions.
  • Kinetic studies : Monitor reaction progress via in situ FT-IR to detect intermediate species .

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